molecular formula C3H7F2PO<br>C3H7F2OP B14751979 Isopropylphosphonyl difluoride CAS No. 677-42-9

Isopropylphosphonyl difluoride

Cat. No.: B14751979
CAS No.: 677-42-9
M. Wt: 128.06 g/mol
InChI Key: NBWFYJGIJLTFBE-UHFFFAOYSA-N
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Description

Isopropylphosphonyl difluoride (CAS RN: 677-42-9) is an organophosphorus compound with the molecular formula C₃H₇F₂OP and the IUPAC name Isopropylphosphonic difluoride . It features a central phosphorus atom bonded to two fluorine atoms, an isopropyl group, and an oxygen atom.

Properties

CAS No.

677-42-9

Molecular Formula

C3H7F2PO
C3H7F2OP

Molecular Weight

128.06 g/mol

IUPAC Name

2-difluorophosphorylpropane

InChI

InChI=1S/C3H7F2OP/c1-3(2)7(4,5)6/h3H,1-2H3

InChI Key

NBWFYJGIJLTFBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(F)F

physical_description

This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Degradation

Isopropylphosphonyl difluoride undergoes hydrolysis under alkaline conditions, similar to sarin. The reaction typically produces nontoxic phosphonic acid derivatives and hydrofluoric acid (HF):
Isopropylphosphonyl difluoride+H2OHF+Isopropyl methylphosphonic acid\text{this compound} + \text{H}_2\text{O} \rightarrow \text{HF} + \text{Isopropyl methylphosphonic acid}
This degradation pathway is critical for neutralizing its toxicity .

Hydrolysis Kinetics (Inferred from DF):

ParameterValue (DF)Source
Hydrolysis rate (0.1 M NaOH, 23°C)1.12 h⁻¹
Half-life (0.1 M NaOH)37.2 mins

Environmental Degradation

In atmospheric conditions, organophosphorus compounds like DF react with hydroxyl radicals (- OH), though this compound’s specific half-life data is unavailable. For DF, the vapor-phase reaction with - OH yields a half-life of ~236 days, indicating moderate persistence .

Atmospheric Fate (Inferred):

  • Reaction with - OH : Slow degradation in the atmosphere, similar to DF .

  • Photochemical stability : No chromophores for direct photolysis, suggesting indirect degradation pathways .

Research Gaps and Limitations

  • Structural specificity : Most studies focus on DF or sarin, with limited direct data on this compound.

  • Environmental behavior : No explicit data on its persistence or transformation in soil/water systems.

  • Toxicity mechanisms : While inferred from sarin, direct evidence of cholinergic effects (e.g., AChE inhibition) for this compound is lacking .

Comparison with Similar Compounds

Structural and Chemical Comparison with Analogous Compounds

Methylphosphonyl Difluoride (CAS 676-99-3)

  • Molecular Formula : CH₃F₂OP
  • Structure : A methyl group replaces the isopropyl substituent, resulting in a smaller, less sterically hindered molecule.
  • Key Properties : Lower molecular weight (100 g/mol) compared to isopropylphosphonyl difluoride (128 g/mol), which may influence volatility and reactivity.
  • Applications/Toxicity : A precursor in synthesizing nerve agents like sarin (GB). Classified as a DHS-regulated chemical .

Ethylphosphonyl Difluoride (CAS 753-98-0)

  • Molecular Formula : C₂H₅F₂OP
  • Structure : An ethyl group provides intermediate steric bulk between methyl and isopropyl derivatives.
  • Key Properties : Molecular weight of 114 g/mol. Likely exhibits intermediate reactivity compared to methyl and isopropyl analogs.
  • Regulatory Status : Listed under DHS-regulated chemicals due to its structural similarity to toxic precursors .

O-Isopropyl Methylphosphonofluoridate (Sarin, GB)

  • Molecular Formula : C₄H₁₀FO₂P
  • Structure: A methylphosphonofluoridate ester with an isopropyloxy group. Contains a chiral center, leading to enantiomers with differing toxicity .
  • Key Properties :
    • The Sp-enantiomer inactivates acetylcholinesterase (AChE) 10 times faster than the Rp-enantiomer .
    • Synthesized from methylphosphonyl difluoride and isopropyl alcohol .
  • Toxicity : Extremely potent neurotoxin (LD₅₀ < 1 mg/kg in humans) .

Diisopropyl Fluorophosphate (DFP, CAS 55-91-4)

  • Molecular Formula : C₆H₁₄FO₃P
  • Structure : A phosphate ester with two isopropyl groups and a fluorine atom.
  • Key Properties :
    • Molecular weight of 184 g/mol.
    • Acts as an irreversible AChE inhibitor, used historically in ophthalmology to treat glaucoma .
  • Applications: Less acutely toxic than sarin but still hazardous; synonyms include Fluoropryl and Isofluorophate .

Tabulated Comparative Data

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity/Applications References
This compound 677-42-9 C₃H₇F₂OP 128 Phosphonyl difluoride Regulated precursor; DHS-listed
Methylphosphonyl difluoride 676-99-3 CH₃F₂OP 100 Phosphonyl difluoride Sarin precursor; high hazard
Ethylphosphonyl difluoride 753-98-0 C₂H₅F₂OP 114 Phosphonyl difluoride Intermediate reactivity; regulated
Sarin (GB) 107-44-8 C₄H₁₀FO₂P 140 Phosphonofluoridate ester Lethal neurotoxin; AChE inhibitor
Diisopropyl fluorophosphate (DFP) 55-91-4 C₆H₁₄FO₃P 184 Phosphate ester AChE inhibitor; therapeutic/industrial uses

Research Findings on Reactivity and Toxicity

  • Sarin vs. This compound: Sarin’s phosphonofluoridate ester structure enables rapid AChE inhibition, whereas this compound’s phosphonyl difluoride group is less reactive toward biological targets but serves as a precursor .
  • Steric Effects : Larger alkyl groups (e.g., isopropyl in this compound) reduce nucleophilic attack rates compared to methyl or ethyl analogs, impacting reactivity in synthesis .
  • Enantiomer Toxicity: Sarin’s Sp-enantiomer is significantly more toxic due to faster AChE binding, highlighting the importance of stereochemistry in organophosphorus compounds .

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